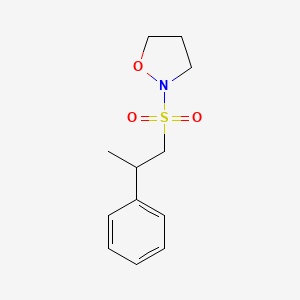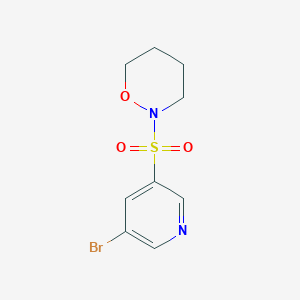
2-(5-Bromopyridin-3-yl)sulfonyloxazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-3-yl)sulfonyloxazinane is a heterocyclic compound that features a bromopyridine moiety attached to a sulfonyloxazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-yl)sulfonyloxazinane typically involves the reaction of 5-bromopyridine with suitable sulfonylating agents under controlled conditions. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-3-yl)sulfonyloxazinane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or sulfides.
Common Reagents and Conditions
Substitution: Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are commonly used, with boronic acids as reagents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and sulfides.
Scientific Research Applications
2-(5-Bromopyridin-3-yl)sulfonyloxazinane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-yl)sulfonyloxazinane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyridine-3-sulfonamide
- 2-Bromo-3-pyridinol
- 5-Bromopyridin-3-yl sulfurofluoridate
Uniqueness
2-(5-Bromopyridin-3-yl)sulfonyloxazinane is unique due to its combined bromopyridine and sulfonyloxazinane structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)sulfonyloxazinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3S/c10-8-5-9(7-11-6-8)16(13,14)12-3-1-2-4-15-12/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIBYNIHMKJEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-methoxycyclobutyl)methyl]azepane-1-carboxamide](/img/structure/B6630860.png)
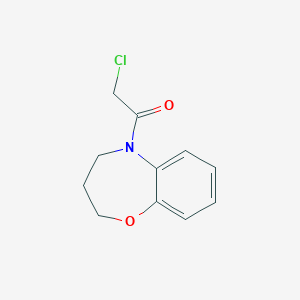
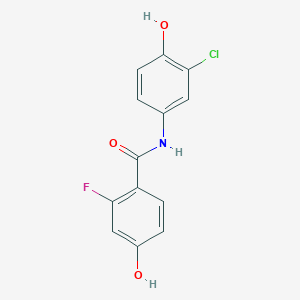
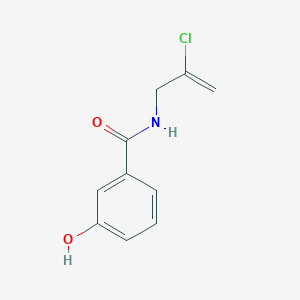
![3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol](/img/structure/B6630887.png)
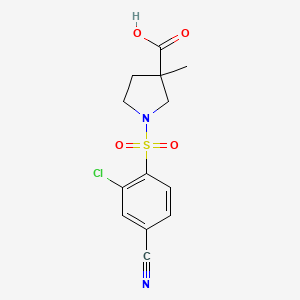
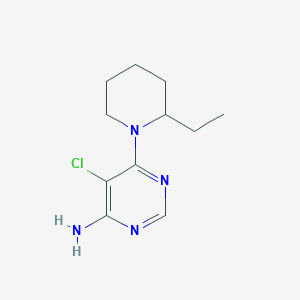
![2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide](/img/structure/B6630908.png)
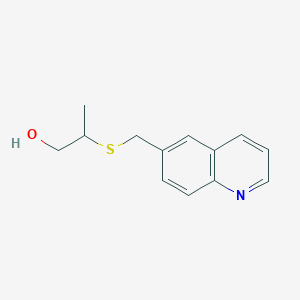
![3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol](/img/structure/B6630919.png)
![2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid](/img/structure/B6630928.png)
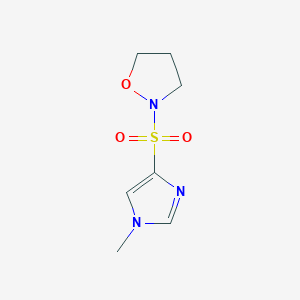
![[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone](/img/structure/B6630954.png)
